molecular formula C16H32N6O8S B3325106 Azide-PEG3-Sulfone-PEG3-Azide CAS No. 2055024-45-6

Azide-PEG3-Sulfone-PEG3-Azide

Cat. No. B3325106
CAS RN: 2055024-45-6
M. Wt: 468.5 g/mol
InChI Key: RBTZRBCQVZHOFS-UHFFFAOYSA-N
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Description

Azide-PEG3-Sulfone-PEG3-Azide is a PEG derivative containing two azide groups . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The molecular formula of this compound is C16H32N6O8S . It has a molecular weight of 468.5 g/mol .


Chemical Reactions Analysis

This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 468.5 g/mol . The compound is stored at -20°C .

Scientific Research Applications

Bioconjugation and Drug Delivery

Azide-PEG3-sulfone-PEG3-azide is prominently utilized in bioconjugation strategies, where it acts as a bridge to connect therapeutic agents or imaging probes to targeting ligands or antibodies. This conjugation technique improves the selectivity and efficacy of the agents, allowing for targeted therapy with minimal off-target effects. The use of such linkers in drug delivery systems enhances the pharmacokinetic profiles of drugs, increasing their circulation time in the bloodstream and reducing their immunogenicity. PEGylation, a form of bioconjugation involving polyethylene glycol (PEG) chains, has been extensively reviewed for its potential in improving drug delivery systems by Ghosh and Chatterjee (2020) and Qi and Chilkoti (2015), highlighting its significance in creating biocompatible and efficient drug delivery platforms (Ghosh & Chatterjee, 2020); (Qi & Chilkoti, 2015).

Tissue Engineering

In the realm of tissue engineering, this compound contributes to the development of scaffolds that support cell attachment, proliferation, and differentiation. Its incorporation into biomaterials facilitates the creation of environments that mimic the natural extracellular matrix, promoting tissue regeneration. The review by Ghosh and Chatterjee (2020) on the functionalization of graphene oxide with PEG for tissue engineering applications underscores the importance of such conjugation in enhancing material properties for biomedical applications, including antibacterial efficacy and cell compatibility (Ghosh & Chatterjee, 2020).

Mechanism of Action

Target of Action

Azide-PEG3-Sulfone-PEG3-Azide is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound interacts with these proteins through a ligand that is part of the PROTAC molecule .

Mode of Action

The compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage, facilitating the introduction of the compound into the target system . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The compound operates within the intracellular ubiquitin-proteasome system . By forming a complex with the target protein and an E3 ubiquitin ligase, the compound facilitates the ubiquitination and subsequent degradation of the target protein .

Pharmacokinetics

As a peg-based compound, it is expected to have increased solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the compound’s action is the selective degradation of target proteins . This can lead to changes in cellular processes and functions depending on the role of the degraded protein.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the CuAAc reaction . Additionally, the compound’s stability and reactivity may be affected by factors such as pH, temperature, and the presence of other reactive species.

Safety and Hazards

Azide-PEG3-Sulfone-PEG3-Azide is not classified as a hazard according to the provided safety data sheet .

Future Directions

Azide-PEG3-Sulfone-PEG3-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This suggests that it could have potential applications in the development of new drugs and therapies.

properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N6O8S/c17-21-19-1-3-25-5-7-27-9-11-29-13-15-31(23,24)16-14-30-12-10-28-8-6-26-4-2-20-22-18/h1-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTZRBCQVZHOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCS(=O)(=O)CCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N6O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001156080
Record name 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido-, 12,12-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2055024-45-6
Record name 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido-, 12,12-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055024-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido-, 12,12-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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